molecular formula C11H12ClNO B1319229 (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1319229
M. Wt: 209.67 g/mol
InChI Key: LDBZHHVGVAIVBT-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

    Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.

    Biology: Chalcones, including this compound, are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research into the pharmacological effects of chalcones may lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Chalcones are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The specific molecular targets and pathways involved would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: An isomer with a different configuration around the double bond.

    (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A compound with a chlorine atom in a different position on the phenyl ring.

    (2Z)-1-(3-chlorophenyl)-3-(methylamino)prop-2-en-1-one: A compound with a different substitution on the amino group.

Uniqueness

The uniqueness of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its specific combination of functional groups and its configuration. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6-

InChI Key

LDBZHHVGVAIVBT-SREVYHEPSA-N

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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